4-(3-Bromopropoxy)-3-methoxybenzaldehyde
Description
4-(3-Bromopropoxy)-3-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a bromopropoxy chain at the para position and a methoxy group at the meta position of the aromatic ring. Brominated alkoxy groups, such as the 3-bromopropoxy substituent, are known to enhance electrophilicity and bioactivity, making this compound valuable for synthesizing antifungal, anticancer, and antimicrobial agents .
Properties
IUPAC Name |
4-(3-bromopropoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJCXWTOVSHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)-3-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxy-3-methoxybenzaldehyde+1,3-DibromopropaneK2CO3,Solventthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropoxy)-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 4-(3-bromopropoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(3-bromopropoxy)-3-methoxybenzyl alcohol.
Scientific Research Applications
4-(3-Bromopropoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Length and Reactivity : The 3-bromopropoxy group in the target compound introduces a longer alkyl chain compared to benzyloxy or tert-butoxy analogs. This increases steric bulk and may reduce crystallization efficiency but enhance lipophilicity for membrane penetration in bioactive compounds .
- Halogen Effects : Bromine in the propoxy chain (vs. chlorine/fluorine in other analogs) enhances electrophilicity, facilitating nucleophilic substitution reactions in further derivatization .
Key Insights :
- Antimicrobial Potency: Brominated derivatives (e.g., 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde) show enhanced antimicrobial activity compared to non-halogenated analogs due to increased electrophilic interactions with microbial enzymes .
- Anticancer Efficiency : The presence of bromine or bulkier substituents correlates with improved cytotoxicity, as seen in benzotriazole derivatives targeting MCF7 cells .
Biological Activity
4-(3-Bromopropoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzaldehyde, characterized by a bromopropoxy group at the fourth position and a methoxy group at the third position on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate, utilizing solvents like acetone or dimethylformamide (DMF) under reflux conditions. The compound's structure can be confirmed through various spectroscopic techniques, including NMR and IR spectroscopy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria, showing promising results in inhibiting bacterial growth. For instance, preliminary studies suggest that this compound may possess higher inhibitory effects compared to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
| Enterococcus faecalis | 12 µg/mL |
The compound's mechanism of action in antimicrobial activity may involve the inhibition of essential enzymes or disruption of cell membrane integrity .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence that this compound may have anticancer effects. Studies have indicated that it can induce apoptosis in cancer cells by modulating key biochemical pathways. The interaction with specific molecular targets, such as DNA or RNA polymerases, could lead to cell cycle arrest and subsequent cell death .
Case Study: Anticancer Effects
A recent study investigated the effects of this compound on human cancer cell lines. Results showed that treatment with varying concentrations led to a decrease in cell viability, with an IC50 value determined at approximately 25 µM for certain cancer types. The study utilized flow cytometry to analyze apoptosis markers and confirmed that the compound activates caspase pathways associated with programmed cell death .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. For example:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation by binding to their active sites.
- Cell Membrane Interaction: It can affect membrane integrity and permeability, leading to increased susceptibility to environmental stresses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
